molecular formula C19H15Br2NO2 B3572613 N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide

N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide

Cat. No.: B3572613
M. Wt: 449.1 g/mol
InChI Key: HGBJHSPAINYHMQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound is characterized by the presence of a benzyl group attached to an acetamide moiety, which is further substituted with a dibromonaphthyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide typically involves the reaction of 1,6-dibromo-2-naphthol with benzylamine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide: Unique due to the presence of both benzyl and dibromonaphthyl groups.

    N-benzyl-2-(1,6-dichloronaphthalen-2-yl)oxyacetamide: Similar structure but with chlorine atoms instead of bromine.

    N-benzyl-2-(1,6-difluoronaphthalen-2-yl)oxyacetamide: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential biological activities compared to its chloro- or fluoro-substituted analogs .

Properties

IUPAC Name

N-benzyl-2-(1,6-dibromonaphthalen-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2NO2/c20-15-7-8-16-14(10-15)6-9-17(19(16)21)24-12-18(23)22-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBJHSPAINYHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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